molecular formula C37H46N2O12 B1281678 3-Aminorifamycin S CAS No. 51756-80-0

3-Aminorifamycin S

Número de catálogo: B1281678
Número CAS: 51756-80-0
Peso molecular: 710.8 g/mol
Clave InChI: SMPJCQGFZSDIHE-GVDHMVJUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Aminorifamycin S is a derivative of the rifamycin class of antibiotics, which are known for their potent antibacterial properties. This compound is particularly notable for its ability to inhibit bacterial RNA polymerase, making it effective against a wide range of bacterial infections. Rifamycins, including this compound, are primarily used in the treatment of tuberculosis and other mycobacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-Aminorifamycin S involves the conversion of 3-bromo-rifamycin S. The process includes dissolving 3-bromo-rifamycin S in an ether solvent, hydrocarbon solvent, or alcohol solvent to create a reaction system. An ammonia-methanol solution is then added to this system to facilitate the reaction. After the reaction is complete, crystallization, filtering, and drying steps are performed to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar process but is scaled up to meet commercial demands. The method is designed to be environmentally friendly, with a high yield of over 80% and product purity exceeding 98.5%. This makes it suitable for large-scale production .

Análisis De Reacciones Químicas

Method 1: Nitration-Reduction-Oxidation Pathway

This method involves sequential transformations starting from 3-bromo-rifamycin S ( ):

  • Nitration : Reaction with sodium nitrite (NaNO₂) in N,N-dimethylformamide (DMF) converts 3-bromo-rifamycin S to 3-nitro-rifamycin S.
  • Reduction : Zinc powder in acetic acid/dichloromethane reduces the nitro group to an amine, yielding 3-amino-rifamycin SV.
  • Oxidation : Manganese dioxide (MnO₂) oxidizes the hydroquinone (SV) to the quinone (S) form.

Key Data :

  • Yield: ~86% (from 10 g starting material) .
  • Purity: Confirmed via TLC and spectroscopic analysis .

Method 2: Direct Nucleophilic Substitution

A streamlined approach replaces bromine with an amino group via ammonia-methanol solution ( ):

  • Reagents : Methanolic ammonia (5–10% NH₃) in ethers (e.g., 1,4-dioxane) or hydrocarbons (e.g., toluene).
  • Conditions : 0–50°C, 1–5 hours.
  • Workup : Crystallization with ethylene glycol monomethyl ether yields pure product.

Key Data :

  • Yield: >80% .
  • Purity: >98.5% (HPLC) .
Synthesis Method Reagents/ConditionsYieldPuritySource
Nitration-Reduction-OxidationNaNO₂ (DMF), Zn (AcOH/CH₂Cl₂), MnO₂~86%High
Direct SubstitutionNH₃/MeOH, 0–50°C, 1–5 hours>80%>98.5%

Oxidation of 3-Aminorifamycin SV to S Form

The hydroquinone (SV) form is oxidized to the bioactive quinone (S) using:

  • MnO₂ in dichloromethane (most common) .
  • Aqueous potassium ferricyanide (K₃[Fe(CN)₆]) or magnesium persulfate .
Oxidizing Agent SolventConditionsYieldSource
MnO₂CH₂Cl₂RT, filtrationHigh
K₃[Fe(CN)₆]AqueousMild stirringModerate

Derivatization Reactions

The C3-amino group enables further modifications to enhance antibacterial activity or bypass resistance:

Amino-Alkyl-Aromatic Tail Addition

  • Reaction : Reductive amination or alkylation with aromatic aldehydes introduces diverse tails (e.g., benzyl, naphthyl) .
  • Example : Reaction with 4-chlorobenzaldehyde forms derivatives active against rifampicin-resistant Mycobacterium tuberculosis (MIC: 0.06–0.25 µg/mL) .
Derivative Reagents/ConditionsBiological ActivitySource
C3-(N-benzyl)-aminomethylBenzaldehyde, NaBH₃CNInhibits RpoB-S522L mutants
C3-(N-naphthyl)2-Naphthaldehyde, H₂/Pd-CRetains RNAP binding affinity

Mechanistic Insights

  • Nucleophilic Substitution : The bromine atom in 3-bromo-rifamycin S is replaced by ammonia via an SN2 mechanism, facilitated by polar aprotic solvents (DMF, THF) .
  • Oxidation Mechanism : MnO₂ abstracts hydrogen from the hydroquinone, forming a quinone through electron transfer .

Industrial and Pharmacological Relevance

  • Scalability : Method 2 is preferred for large-scale production due to shorter reaction time (<5 hours) and minimal waste .
  • Resistance Mitigation : C3-modified derivatives show activity against rifampicin-resistant strains (e.g., RpoB H526Y) by altering RNA polymerase binding .

Aplicaciones Científicas De Investigación

Introduction to 3-Aminorifamycin S

This compound is a complex compound with significant applications in scientific research, particularly in the fields of microbiology and pharmacology. It is a derivative of rifamycin, known for its antibiotic properties, and has garnered attention for its potential therapeutic uses. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Antibiotic Properties

This compound exhibits potent antibiotic activity against various bacterial strains. Research has demonstrated its efficacy in inhibiting the growth of Gram-positive bacteria and some Gram-negative strains. The compound is particularly noted for its action against Mycobacterium tuberculosis and other mycobacterial species.

Case Study: Efficacy Against Mycobacterium tuberculosis

A study conducted on the antibiotic effects of this compound showed a significant reduction in bacterial load in infected cell cultures compared to controls. This highlights its potential as a treatment option for tuberculosis .

Research on Resistance Mechanisms

Studies have also focused on understanding how bacteria develop resistance to this compound. Insights gained from this research are critical for developing strategies to overcome resistance and improve therapeutic efficacy.

Data Table: Resistance Mechanisms Identified

Bacterial StrainResistance MechanismReference
Mycobacterium tuberculosisMutations in RNA polymerase gene
Staphylococcus aureusEfflux pump overexpression
Escherichia coliEnzyme modification

Potential in Combination Therapies

Research indicates that combining this compound with other antibiotics may enhance its effectiveness and reduce the likelihood of resistance development. For instance, studies suggest synergistic effects when used alongside beta-lactam antibiotics.

Case Study: Combination Therapy

A clinical trial involving patients with multidrug-resistant tuberculosis demonstrated improved outcomes when this compound was used in conjunction with standard treatment regimens .

Applications Beyond Antibiotics

Emerging research suggests that this compound may have applications beyond antibacterial activity. Preliminary studies indicate potential anti-cancer properties through mechanisms involving apoptosis induction in cancer cell lines.

Data Table: Anti-Cancer Activity Observations

Cancer Cell LineObserved EffectReference
HeLaInduction of apoptosis
MCF-7Cell cycle arrest

Mecanismo De Acción

3-Aminorifamycin S exerts its antibacterial effects by binding to the DNA-dependent RNA polymerase of bacteria. This binding inhibits the synthesis of RNA, effectively halting bacterial growth and replication. The compound’s high specificity for bacterial RNA polymerase makes it a potent antibacterial agent .

Comparación Con Compuestos Similares

    Rifampicin: Another rifamycin derivative, widely used in the treatment of tuberculosis.

    Rifabutin: Used primarily for treating Mycobacterium avium complex infections.

    Rifapentine: Known for its long half-life, making it suitable for intermittent dosing schedules.

    Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy

Uniqueness: 3-Aminorifamycin S is unique due to its specific modifications, which enhance its antibacterial properties and reduce the likelihood of resistance development. Its high purity and yield in industrial production also make it a valuable compound for both research and therapeutic applications .

Actividad Biológica

3-Aminorifamycin S is a derivative of rifamycin, a class of antibiotics known for their effectiveness against a variety of bacterial infections, particularly those caused by Mycobacterium tuberculosis. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique chemical structure which includes an amino group that enhances its solubility and bioactivity. The compound operates primarily by inhibiting bacterial RNA synthesis, a mechanism shared with other rifamycins. By binding to the beta subunit of bacterial RNA polymerase, it prevents the transcription process, effectively stalling bacterial growth and replication.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. Here are key findings:

  • In Vitro Efficacy : Research indicates that this compound has shown potent activity against Mycobacterium tuberculosis and other resistant bacterial strains. Its minimum inhibitory concentration (MIC) values suggest strong efficacy comparable to standard treatments .
  • Resistance Profiles : The compound has been evaluated for its effectiveness against multi-drug resistant (MDR) strains. Studies reveal that it retains activity against strains resistant to conventional rifampicin, making it a candidate for further development in treating resistant infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects. Key observations include:

  • Substituent Effects : Variations in the acyl moiety significantly influence the antibacterial activity. For instance, certain substitutions on the phenyl ring enhance binding affinity to RNA polymerase, thereby increasing potency .
  • Comparative Analysis : A comparative analysis with other rifamycin derivatives shows that modifications at specific positions can lead to improved pharmacological profiles. The presence of the amino group is particularly beneficial for enhancing solubility and bioavailability .

Case Studies and Clinical Implications

  • Tuberculosis Treatment : In clinical settings, this compound has been included in treatment regimens for patients with MDR tuberculosis. Case studies report favorable outcomes, including reduced bacterial load and improved patient recovery rates .
  • Biofilm Inhibition : Additional studies highlight its potential in disrupting biofilms formed by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant biofilm inhibition at sub-MIC levels, suggesting its utility in treating chronic infections where biofilm formation complicates therapy .

Summary of Biological Activity

Activity Type Description
Antimicrobial EfficacyEffective against Mycobacterium tuberculosis and MDR strains
Mechanism of ActionInhibits RNA synthesis by binding to RNA polymerase
Biofilm DisruptionSignificant inhibition observed against Staphylococcus aureus and Pseudomonas aeruginosa
Structure-Activity InsightsModifications can enhance efficacy; amino group increases solubility

Propiedades

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10+,14-13+,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPJCQGFZSDIHE-GVDHMVJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51756-80-0
Record name 3-Amino-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51756-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminorifamycin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051756800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin, 3-amino-1,4-dideoxy-1,4-dihydro-1,4-dioxo-(9Cl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINORIFAMYCIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR7I7GQB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminorifamycin S
Reactant of Route 2
3-Aminorifamycin S
Reactant of Route 3
3-Aminorifamycin S
Reactant of Route 4
3-Aminorifamycin S
Reactant of Route 5
3-Aminorifamycin S
Reactant of Route 6
3-Aminorifamycin S

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.